Methyl 7-bromoquinoline-3-carboxylate
Overview
Description
Methyl 7-bromoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8BrNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents .
Mechanism of Action
Target of Action
Methyl 7-bromoquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . . Quinoline and its derivatives have shown substantial biological activities , suggesting that this compound may interact with various biological targets.
Mode of Action
Quinoline, the parent compound, is known to participate in both electrophilic and nucleophilic substitution reactions . It’s plausible that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the biological activity of quinoline derivatives , it’s likely that this compound could influence multiple pathways, depending on its specific targets.
Pharmacokinetics
It’s noted that the compound is a solid at room temperature and has a molecular weight of 26609 . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Given the biological activity of related quinoline compounds , it’s plausible that this compound could have various effects depending on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to be stored in a sealed, dry environment at room temperature . This suggests that moisture and temperature could potentially affect the stability of this compound.
Preparation Methods
The synthesis of methyl 7-bromoquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the bromination of quinoline-3-carboxylic acid followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like sulfuric acid or acetic acid. Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis or solvent-free conditions, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Methyl 7-bromoquinoline-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-bromoquinoline-3-carboxylate has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.
Biology: Quinoline derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Comparison with Similar Compounds
Methyl 7-bromoquinoline-3-carboxylate can be compared with other similar quinoline derivatives, such as:
Quinoline-3-carboxylic acid: Lacks the bromine atom and methyl ester group, which may affect its biological activity and chemical reactivity.
7-Chloroquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and applications.
Methyl 6-bromoquinoline-3-carboxylate: Bromine atom is positioned differently, which can lead to variations in its chemical properties and biological effects
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
methyl 7-bromoquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-7-2-3-9(12)5-10(7)13-6-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLUSJRHUJLUHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731520 | |
Record name | Methyl 7-bromoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001756-23-5 | |
Record name | Methyl 7-bromoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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